

Synthesis of Iodomethane from Methanol and Red Phosphorus: A Technical Guide

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Compound of Interest		
Compound Name:	Iodomethane	
Cat. No.:	B122720	Get Quote

This technical guide provides an in-depth overview of the synthesis of **iodomethane** (methyl iodide) from methanol and red phosphorus, a common laboratory-scale method. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Overview

The synthesis of **iodomethane** from methanol involves the reaction of methanol with iodine in the presence of red phosphorus. In this reaction, phosphorus first reacts with iodine to form phosphorus triiodide (PI₃), which is the key iodinating agent. The in-situ generated phosphorus triiodide then reacts with methanol to produce **iodomethane** and phosphorous acid (H₃PO₃).

The overall reaction can be summarized as follows:

$$2 P + 3 I_2 \rightarrow 2 PI_3 3 CH_3OH + PI_3 \rightarrow 3 CH_3I + H_3PO_3$$

This method is favored for its relatively mild conditions and the use of less hazardous red phosphorus compared to white phosphorus.

Experimental Protocol

The following protocol is a synthesis of established laboratory procedures.

Materials:



- Red phosphorus
- Iodine
- Methanol, anhydrous
- Distillation apparatus with a reflux condenser
- · Heating mantle
- Ice bath
- Separatory funnel
- Drying agent (e.g., anhydrous calcium chloride)

Procedure:

- Apparatus Setup: Assemble a round-bottom flask with a reflux condenser. The top of the condenser should be connected to a gas trap to absorb any evolved hydrogen iodide.
- Reactant Charging: In the round-bottom flask, place a mixture of red phosphorus and water.
 Slowly add iodine crystals to the slurry while cooling the flask in an ice bath to control the initial exothermic reaction.
- Methanol Addition: Once the iodine has been added, slowly add anhydrous methanol to the mixture.
- Reflux: Gently heat the mixture to reflux using a heating mantle. The **iodomethane** will distill as it is formed.
- Distillation and Collection: Collect the crude iodomethane distillate. The receiver flask should be cooled in an ice bath to minimize loss due to the low boiling point of iodomethane (42.4 °C).
- Washing and Neutralization: Transfer the crude product to a separatory funnel. Wash it with water to remove any remaining methanol and phosphorous acid. Then, wash with a dilute



solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with water.

- Drying: Dry the washed **iodomethane** over a suitable drying agent, such as anhydrous calcium chloride.
- Final Distillation: Decant the dried liquid and perform a final distillation to obtain pure **iodomethane**.

Quantitative Data

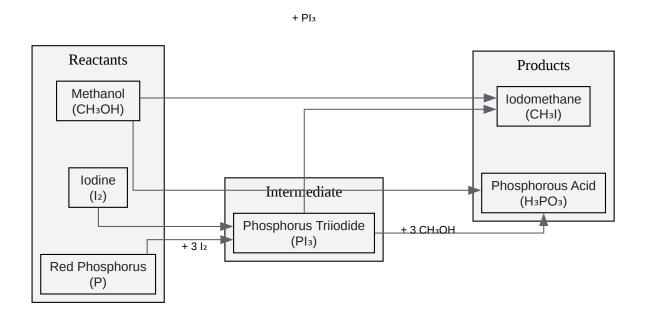
The following table summarizes typical quantitative data for this synthesis.

Parameter	Value
Reactant Ratios	
Methanol	1 molar equivalent
lodine (I ₂)	~0.5 molar equivalents
Red Phosphorus (P)	~0.17 molar equivalents
Reaction Conditions	
Temperature	Reflux (~65-70 °C)
Reaction Time	2-4 hours
Product Information	
Typical Yield	80-90%
Boiling Point	42.4 °C
Density	2.28 g/cm ³
Refractive Index (n ²⁰ /D)	1.5304

Visualizations

The following diagrams illustrate the reaction pathway and a typical experimental workflow.

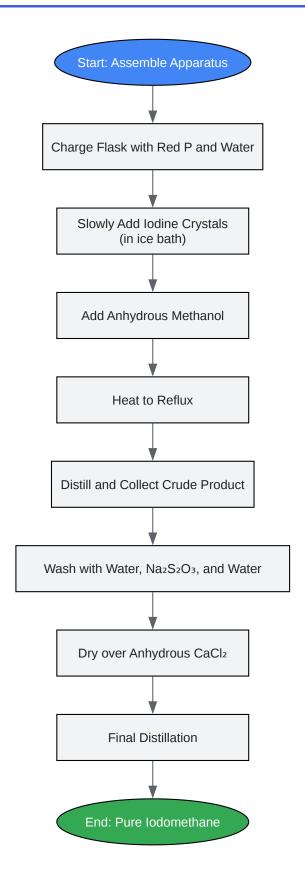




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Caption: Reaction pathway for the synthesis of iodomethane.





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Caption: Experimental workflow for **iodomethane** synthesis.







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